Product packaging for Ammonium tetrathiomolybdate(Cat. No.:CAS No. 15060-55-6)

Ammonium tetrathiomolybdate

Cat. No.: B1683171
CAS No.: 15060-55-6
M. Wt: 262.3 g/mol
InChI Key: ZKKLPDLKUGTPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium tetrathiomolybdate (ATTM) is an inorganic salt with the formula (NH₄)₂MoS₄, recognized for its potent copper-chelating properties and diverse research applications . Its primary mechanism of action involves forming a stable tripartite complex with copper and albumin, effectively inhibiting copper absorption in the gastrointestinal tract and sequestering systemic free copper, thereby reducing the cellular copper load . This foundational mechanism underpins its investigation for treating Wilson's disease, where it serves as an initial therapy for neurologically affected patients, showing efficacy in rapidly lowering copper levels and improving neurological symptoms . Beyond its established use in copper metabolism disorders, ATTM is a key compound in oncology research. By creating a state of controlled copper deficiency, it inhibits angiogenesis, the process of new blood vessel formation that tumors rely on for growth and survival . This anti-angiogenic effect, mediated through the inhibition of copper-dependent cytokines, has shown promise in preclinical models for suppressing tumor growth and is being evaluated in clinical trials for various cancers . Emerging research has unveiled novel pharmacological actions of this compound. It acts as a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular antioxidant response . Studies demonstrate that ATTM triggers an autophagy-dependent degradation of the NRF2 inhibitor KEAP1, leading to NRF2 stabilization and nuclear translocation . This activation upregulates the expression of cytoprotective genes, such as HMOX1, GCLM, and SLC7A11, conferring protection against oxidative stress-induced damage in models of cisplatin-induced acute kidney injury and vascular endothelial cells . Furthermore, ATTM has been identified as a hydrogen sulfide (H₂S) donor and has shown organ-protective effects in research models of heart ischemia-reperfusion injury and pulmonary fibrosis . It is also investigated as a catalyst for hydrogen evolution reaction (HER) from water . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H10MoN2S4 B1683171 Ammonium tetrathiomolybdate CAS No. 15060-55-6

Properties

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10MoN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15060-55-6
Record name Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)-
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Record name Molybdate(2-), tetrathioxo-, diammonium, (T-4)-
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Record name TIOMOLIBDATE DIAMMONIUM
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Mechanisms of Action and Complex Biological Interactions of Ammonium Tetrathiomolybdate

Modulation of Copper Homeostasis by Ammonium (B1175870) Tetrathiomolybdate (B108656)

Ammonium tetrathiomolybdate is a potent copper chelator that significantly alters copper balance within biological systems. mdpi.comoregonstate.edu Its primary mechanism involves sequestering copper, thereby rendering it biologically unavailable and impacting numerous copper-dependent pathways. nih.gov This modulation of copper homeostasis is a key feature of its therapeutic potential in conditions characterized by copper dysregulation. mdpi.comoregonstate.edu

A central aspect of this compound's action is its ability to form a stable tripartite complex with copper and proteins. umich.edu When administered, tetrathiomolybdate can complex with copper and a protein, effectively sequestering the copper and preventing its absorption and utilization. umich.edu

Spectroscopic and crystallographic studies have provided detailed insights into this process. For instance, research on the interaction between tetrathiomolybdate and the copper chaperone Atx1 revealed the formation of a stable TM-Cu-Atx1 complex. researchgate.net This stability arises from the formation of a sulfur-bridged copper-molybdenum cluster. nih.govresearchgate.net This cluster formation effectively prevents the transfer of copper from the chaperone to its target enzymes. researchgate.net The molybdenum atom in this complex is tetrahedrally coordinated by four sulfur atoms, and copper atoms are bound by both the sulfur atoms of tetrathiomolybdate and cysteine residues of the protein. nih.gov This intricate molecular arrangement underscores the high-affinity binding and sequestration of copper by tetrathiomolybdate.

This compound interferes with the function of key cellular copper transporters, thereby disrupting the normal influx and efflux of copper in cells. nih.govspandidos-publications.com The copper-transporting P-type ATPases, ATP7A and ATP7B, are crucial for moving copper across cellular membranes and delivering it to cuproenzymes. mdpi.com

Studies have shown that tetrathiomolybdate treatment can lead to a reduction in the protein levels of ATP7A. nih.govnih.gov This effect has been observed to enhance the efficacy of certain chemotherapeutic agents, like cisplatin (B142131), which are sequestered by ATP7A. nih.govnih.gov By reducing ATP7A levels, tetrathiomolybdate treatment can lead to increased intracellular accumulation of these drugs and enhanced therapeutic effects. nih.govnih.gov Similarly, tetrathiomolybdate has been shown to suppress the expression of ATP7B in head and neck squamous cell carcinoma cell lines, which also contributes to increased cisplatin accumulation and apoptosis. spandidos-publications.comspandidos-publications.comresearchgate.net It is hypothesized that the chelation of copper ions by tetrathiomolybdate influences the expression of these transporter proteins. spandidos-publications.com

By sequestering copper, this compound effectively inhibits the activity of numerous copper-dependent enzymes that are vital for various physiological processes. oregonstate.edunih.gov These enzymes include, but are not limited to, superoxide (B77818) dismutase 1 (SOD1), cytochrome c oxidase, and ceruloplasmin. mdpi.comnih.gov

Research has demonstrated that tetrathiomolybdate can inhibit SOD1 activity by removing copper from the enzyme. aacrjournals.org This inhibition is dose-dependent and has been observed in endothelial cells. aacrjournals.org Furthermore, tetrathiomolybdate has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. scienceopen.comnih.govresearchgate.net This inhibition of copper-dependent mitochondrial enzymes contributes to a reduction in mitochondrial respiration. scienceopen.comnih.gov The activity of ceruloplasmin, a ferroxidase involved in iron metabolism, is also inhibited by tetrathiomolybdate. nih.gov

Role as a Sulfide (B99878) Donor and its Downstream Biological Implications

Beyond its role as a copper chelator, this compound also functions as a sulfide donor, releasing hydrogen sulfide (H₂S) in a controlled manner under physiologically relevant conditions. wsu.edunih.govresearchgate.net This property contributes significantly to its biological effects, particularly in the context of mitochondrial function and oxidative stress. wsu.eduplos.orgljmu.ac.uk

This compound has been identified as a water-soluble, slow-release hydrogen sulfide donor. wsu.edunih.gov The release of H₂S from tetrathiomolybdate is dependent on several factors, including time, pH, temperature, and the presence of thiols. plos.orgnih.govresearchgate.net In aqueous solutions, its H₂S-generating capability has been confirmed through various assays. wsu.edunih.gov This controlled release is distinct from that of other sulfide donors and is thought to contribute to its favorable safety profile. plos.orgnih.gov The release is enhanced under acidic conditions, suggesting that in ischemic tissues, which are often more acidic, the local concentration of H₂S from tetrathiomolybdate may be increased. researchgate.net

Table 1: Factors Influencing Hydrogen Sulfide (H₂S) Release from this compound

Factor Effect on H₂S Release Reference
Time Release occurs over a sustained period. plos.orgnih.govresearchgate.net
pH Release is enhanced in acidic environments. plos.orgnih.govresearchgate.net
Temperature Higher temperatures can increase the rate of release. plos.orgnih.govresearchgate.net
Thiols The presence of thiols, such as glutathione (B108866), can promote H₂S release. plos.orgnih.gov

The hydrogen sulfide released from this compound has a significant impact on mitochondrial function. H₂S is known to inhibit cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain. plos.org This inhibition leads to a reduction in mitochondrial respiration and, consequently, a decrease in oxygen consumption. scienceopen.complos.orgljmu.ac.uk

By partially and reversibly inhibiting mitochondrial respiration, tetrathiomolybdate can reduce the production of reactive oxygen species (ROS), particularly during events like ischemia-reperfusion injury where a burst of ROS is a major contributor to tissue damage. plos.orgljmu.ac.uknih.govucl.ac.uk Mechanistic studies have demonstrated that the protective effects of tetrathiomolybdate are associated with a mitochondrial site of action, as evidenced by decreased mitochondrial ROS production. plos.orgljmu.ac.uknih.gov This modulation of mitochondrial bioenergetics and ROS production is a key downstream implication of its role as a sulfide donor. wsu.edudiva-portal.org

Intracellular Signaling Pathway Modulation by this compound

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Its ability to chelate copper is central to these actions, as copper is an essential cofactor for numerous enzymes and signaling proteins.

This compound (TM) has been identified as a novel activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant responses. nih.govresearchgate.net This activation is, at least in part, dependent on autophagy. researchgate.netnih.gov

Studies have shown that TM treatment promotes the nuclear translocation of NRF2 in vascular endothelial cells. nih.govnih.gov This leads to the upregulation of NRF2 downstream target genes, including heme oxygenase-1 (HMOX1), glutamate-cysteine ligase modifier subunit (GCLM), and solute carrier family 7 member 11 (SLC7A11), which are all crucial for antioxidant defense. nih.govnih.gov The protective effects of TM against oxidative stress, such as that induced by sodium arsenite, are diminished when NRF2 is deficient, highlighting the importance of this pathway in TM's mechanism of action. nih.govnih.gov

Mechanistically, TM has been found to inhibit the ubiquitination of NRF2, leading to its stabilization and activation. researchgate.netnih.gov This effect has been observed in models of cisplatin-induced acute kidney injury, where TM-mediated NRF2 activation conferred protection against oxidative stress and apoptosis. researchgate.netnih.govnih.gov Furthermore, TM has been shown to selectively activate the NRF2 pathway in the liver and kidney. researchgate.netnih.gov Research also indicates that Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of NRF2, is involved in TM-mediated NRF2 activation, with the Cys151 residue of KEAP1 being a key sensor. nih.gov

BiomarkerEffect of this compoundCell/Tissue TypeImplication
NRF2 Increased nuclear translocation and activationVascular endothelial cells, HK-2 cells, Liver, KidneyEnhanced antioxidant response
HMOX1 Upregulated expressionVascular endothelial cellsAntioxidant defense
GCLM Upregulated expressionVascular endothelial cellsGlutathione synthesis
SLC7A11 Upregulated expressionVascular endothelial cellsCysteine uptake for glutathione synthesis
NRF2 Ubiquitination InhibitedHK-2 cellsNRF2 stabilization and activation

This compound (TM) has been shown to modulate the activity of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), both of which play critical roles in inflammatory responses. tandfonline.comphysiology.org

In the context of lipopolysaccharide (LPS)-induced inflammation, TM treatment has been found to inhibit the activation of both NF-κB and AP-1 in various tissues, including the heart and lungs. physiology.org This inhibition of NF-κB and AP-1 is believed to be a key mechanism behind the anti-inflammatory effects of TM. physiology.org Studies have demonstrated that copper itself can activate these redox-sensitive transcription factors, and TM, by chelating copper, can prevent this activation. tandfonline.com

Furthermore, TM has been observed to dose-dependently inhibit the activation of NF-κB and AP-1 induced by tumor necrosis factor-alpha (TNF-α). tandfonline.com This inhibitory effect on NF-κB activation is associated with a decrease in the phosphorylation and subsequent degradation of IκBα, an inhibitory protein of NF-κB. tandfonline.comconicet.gov.ar In the context of acetaminophen-induced acute liver failure, TM was found to suppress the phosphorylation of NF-κB pathway components by inhibiting Transient Receptor Potential Cation Channel Subfamily V Member 4 (TRPV4)-mediated calcium influx. patsnap.comnih.gov This highlights a novel mechanism by which TM can interrupt inflammatory loops. nih.gov

Transcription FactorEffect of this compoundInducing AgentCell/Tissue Type
NF-κB Inhibited activationCopper, TNF-α, LPSHuman Aortic Endothelial Cells, Heart, Lungs, BV-2 Microglia
AP-1 Inhibited activationCopper, TNF-α, LPSHuman Aortic Endothelial Cells, Heart, Lungs
Phosphorylated NF-κB InhibitedCisplatin, AcetaminophenHK-2 cells, Murine Liver Tissue, AML12 cells
IκBα degradation DecreasedTNF-αHuman Aortic Endothelial Cells

This compound (TM) influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cell proliferation and apoptosis. conicet.gov.araacrjournals.org The effect of TM on MAPK signaling can be cell-type specific and dependent on the genetic background of the cells, particularly concerning BRAF mutations. nih.govresearchgate.net

In BRAF V600E-mutated colon cancer cells, TM has been shown to have an inhibitory effect. researchgate.net In contrast, in BRAF wild-type cells, its effects can be different. researchgate.net Copper itself can directly interact with and regulate the activity of MEK1/2, a key component of the MAPK pathway. researchgate.net By chelating copper, TM can inhibit MEK1/2 kinase activity, thereby reducing the phosphorylation of its downstream target, ERK1/2. aacrjournals.orgresearchgate.net This inhibition of FGF-2-induced ERK1/2 phosphorylation by TM has been observed to be dose- and time-dependent in endothelial cells. aacrjournals.org

Regarding apoptotic pathways, TM has demonstrated the ability to enhance apoptosis in certain cancer cells, particularly when used in combination with other therapeutic agents like cisplatin. nih.gov In breast cancer models, the combination of cisplatin and TM led to increased DNA damage and apoptosis, as indicated by TUNEL assays and staining for γH2AX and 53BP1. nih.gov This pro-apoptotic effect is linked to the reduction of ATP7A protein levels by TM, which in turn enhances the nuclear availability of cisplatin. nih.gov Conversely, in models of ischemia/reperfusion injury, TM has been shown to have anti-apoptotic effects, reducing markers like cleaved-caspase3 and γ-H2AX. nih.govplos.org

Signaling Molecule/ProcessEffect of this compoundCell/Tissue TypeContext
ERK1/2 Phosphorylation InhibitedEndothelial cells, BRAF V600E colon cancer cellsFGF-2 stimulation, Basal
Apoptosis Enhanced (with cisplatin)Breast cancer cellsCancer therapy
Apoptosis ReducedHK-2 cells, Ischemic tissueCisplatin-induced injury, Ischemia/reperfusion
Cleaved-caspase3 ReducedHK-2 cells, Ischemic tissueCisplatin-induced injury, Ischemia/reperfusion
γH2AX ReducedHK-2 cells, Ischemic tissueCisplatin-induced injury, Ischemia/reperfusion

This compound (TM) has been shown to inhibit key fibrotic and angiogenic cytokines, including Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs). patsnap.com This inhibitory action is a significant part of its therapeutic potential in fibrotic diseases and cancer. umich.edunih.gov

In various animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis and carbon tetrachloride-induced cirrhosis, TM has demonstrated the ability to inhibit the overactive and dysregulated TGF-β pathway. umich.edu This contributes to its anti-fibrotic effects. umich.edunih.gov

The release of FGF-1 from melanoma cells, a process that requires copper ions, is inhibited by TM. nih.gov This suggests a role for TM in modulating the secretory pathway of this potent angiogenic factor. nih.gov Furthermore, in a mouse model of endometriosis, TM administration led to a decrease in the mRNA expression of FGF-2. conicet.gov.arresearchgate.net The inhibition of these growth factors contributes to the anti-angiogenic and anti-proliferative effects of TM. conicet.gov.arconicet.gov.ar

Cytokine/Growth FactorEffect of this compoundBiological ProcessModel System
TGF-β InhibitedFibrosisAnimal models of pulmonary and hepatic fibrosis
FGF-1 Inhibited releaseAngiogenesisHuman melanoma cell line (A375)
FGF-2 Decreased mRNA expressionAngiogenesisMouse model of endometriosis

This compound (TM) has shown potential in modulating the processing of amyloid precursor protein (APP) and the aggregation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov

Research indicates that TM can promote the non-amyloidogenic processing of APP. nih.gov This is a significant finding, as the amyloidogenic pathway leads to the production of neurotoxic Aβ peptides. By shifting the processing towards a non-harmful pathway, TM may help mitigate the accumulation of toxic Aβ species. The neuroprotective properties of TM are also linked to its anti-inflammatory effects and its ability to reduce oxidative stress, which are contributing factors in neurodegenerative conditions.

ProcessEffect of this compoundImplication for Alzheimer's Disease
Amyloid Precursor Protein (APP) Processing Promotes non-amyloidogenic pathwayReduction in the formation of neurotoxic Aβ peptides
Amyloid-beta (Aβ) Aggregation Potential to mitigate aggregationReduced neurotoxic effects

Therapeutic Applications and Advanced Research in Preclinical and Clinical Models

Antineoplastic and Anti-angiogenic Strategies

The role of copper in tumor progression and angiogenesis has led to the investigation of copper-chelating agents like ammonium (B1175870) tetrathiomolybdate (B108656) as potential anticancer therapies. Research has focused on its ability to inhibit tumor growth, block the formation of new blood vessels that feed tumors, and enhance the efficacy of existing chemotherapy drugs.

Preclinical studies have demonstrated the efficacy of ammonium tetrathiomolybdate in retarding tumor growth and metastasis across various cancer models. In breast cancer, allograft and xenograft models in mice treated with a combination of cisplatin (B142131) and ATTM showed significantly delayed tumor growth, a reduction in the accumulation of cancer stem cells, and decreased cell proliferation compared to treatments with either agent alone. nih.govresearchgate.netoncotarget.com Specifically, in a mouse model of bone-destructive head and neck squamous cell carcinoma (HNSCC), the combination of ATTM and low-dose cisplatin significantly decreased tumor growth and bone resorption. spandidos-publications.com The anti-metastatic potential of ATTM is linked to its ability to inhibit endothelial progenitor cells and the formation of tumor microvasculature. researchgate.net

<เชิงโต้ตอบ> Table 1: Preclinical Efficacy of this compound in Cancer Models

Cancer ModelKey FindingsReferences
Breast Cancer (Allograft & Xenograft)Retarded tumor growth, reduced cancer stem cell accumulation, decreased cell proliferation (in combination with cisplatin). nih.govresearchgate.netoncotarget.com
Head and Neck Squamous Cell Carcinoma (HNSCC)Enhanced antitumor effect of cisplatin, suppressed tumor progression in a bone invasion model. spandidos-publications.comresearchgate.netspandidos-publications.com
Various Rodent ModelsStrong inhibition of tumor growth. researchgate.net

A crucial aspect of this compound's anticancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and survival. researchgate.net ATTM's anti-angiogenic mechanism is thought to involve the inhibition of several pro-angiogenic cytokines. umich.edunih.gov This effect is attributed to its copper-chelating properties, as copper is a required cofactor for many angiogenic factors. researchgate.netnih.gov Studies have shown that ATTM can inhibit the generation of tumor microvasculature, which is a critical step in tumor development and metastasis. researchgate.net Research indicates that venous and capillary endothelial proliferation are significant targets of ATTM therapy. nih.gov The compound has been found to have an inhibitory effect on angiogenesis, potentially by inhibiting a copper ion-dependent membrane translocation process. wikipedia.org

This compound has demonstrated a synergistic effect when combined with conventional chemotherapy agents, enhancing their efficacy and potentially overcoming drug resistance. integrativecancerdoc.com In preclinical breast cancer models, the combination of ATTM and cisplatin resulted in a more significant inhibition of tumor progression than either drug alone. nih.gov Similarly, in head and neck squamous cell carcinoma, ATTM enhanced the antitumor effect of cisplatin. researchgate.netspandidos-publications.com

Studies with the anthracycline doxorubicin (B1662922) have also shown promising results. In ovarian cancer cell lines, pre-treatment with ATTM sensitized the cells to doxorubicin, leading to a significant reduction in cell viability. integrativecancerdoc.comnih.govresearchgate.net This sensitizing effect was also observed with other anticancer drugs like mitomycin C, fenretinide, and 5-fluorouracil (B62378) in ovarian cancer cells. integrativecancerdoc.comnih.gov In a murine xenograft model of inflammatory breast carcinoma, the combination of ATTM and doxorubicin significantly retarded tumor growth compared to either agent administered alone. researchgate.net

<เชิงโต้ตอบ> Table 2: Synergistic Effects of this compound with Chemotherapy

Chemotherapeutic AgentCancer ModelKey FindingsReferences
CisplatinBreast Cancer, HNSCCEnhanced tumor growth inhibition, overcame resistance. nih.govresearchgate.netspandidos-publications.com
DoxorubicinOvarian Cancer, Breast CarcinomaIncreased cell death, retarded tumor growth. integrativecancerdoc.comnih.govresearchgate.netresearchgate.net
Mitomycin C, Fenretinide, 5-FluorouracilOvarian CancerSensitized cancer cells to the cytotoxic effects of the drugs. integrativecancerdoc.comnih.gov

The ability of this compound to enhance the effectiveness of chemotherapy stems from its influence on molecular pathways associated with drug resistance. A key mechanism is the targeting of copper-transporting ATPases, such as ATP7A and ATP7B. These transporters are implicated in cisplatin resistance by sequestering the drug and preventing it from reaching its nuclear DNA target. nih.govoncotarget.commdpi.com

In cisplatin-resistant breast cancer models, ATTM treatment reduced ATP7A protein levels, which in turn attenuated the sequestering of cisplatin, increased the nuclear availability of the drug, and subsequently enhanced DNA damage and apoptosis. nih.govresearchgate.net Microarray analysis revealed that the combination of cisplatin and ATTM induced significant changes in genes involved in DNA damage repair, cell cycle checkpoints, and apoptosis. nih.govintegrativecancerdoc.comoncotarget.com Similarly, in head and neck squamous cell carcinoma, ATTM was shown to suppress ATP7B expression, leading to an enhanced apoptotic effect of cisplatin. researchgate.net This mechanism allows ATTM to overcome cisplatin resistance in cancer cells. researchgate.netspandidos-publications.com

Furthermore, in combination with doxorubicin, ATTM has been shown to promote the generation of reactive oxygen species (ROS), a key mechanism of doxorubicin's cytotoxic action, leading to increased apoptosis in cancer cells. nih.gov

Neuroprotection and Neurological Disorder Research

Beyond its applications in oncology, this compound has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke. Its ability to act as a slow-release sulfide (B99878) donor is a key aspect of its neuroprotective effects. dntb.gov.uaresearchgate.net

In preclinical models of regional stroke, specifically transient middle cerebral artery occlusion (tMCAO) in rats, intravenous administration of this compound at the time of reperfusion has been shown to confer significant neuroprotection. researchgate.netnih.gov Animals treated with ATTM exhibited improved functional activity at both 24 hours and 7 days post-reperfusion, which was accompanied by a significant reduction in infarct size. researchgate.netnih.govplos.org

The neuroprotective effects of ATTM are associated with an increase in the brain's antioxidant enzyme capacity and a decrease in oxidative damage. researchgate.netnih.gov Mechanistic studies suggest a mitochondrial site of action, where ATTM reduces the production of damaging reactive oxygen species. ljmu.ac.ukresearchgate.net Additionally, a delayed effect on pro-inflammatory cytokine levels and nitric oxide products was observed at 7 days post-reperfusion in ATTM-treated animals. researchgate.net These findings suggest that ATTM could be a valuable adjunct therapy for revascularization following a stroke, helping to mitigate the secondary damage caused by reperfusion injury. dntb.gov.uaresearchgate.netplos.org

Attenuation of Oxidative Damage in Neurological Pathologies

This compound (ATTM) has demonstrated a capacity to alleviate oxidative damage in various neurological conditions. researchgate.net This protective effect is largely attributed to its role as a copper chelator and its recently identified function as a slow-release sulfide donor. researchgate.net In preclinical models of regional stroke, ATTM treatment was associated with a decrease in oxidative damage to both proteins and lipids in the brain. researchgate.net Specifically, studies have shown reduced levels of protein carbonyls and thiobarbituric acid reactive substances (TBARS), which are markers of oxidative stress. researchgate.net

This neuroprotective effect is linked to an increase in the brain's antioxidant enzyme capacity. researchgate.net Furthermore, ATTM has been shown to activate the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.netnih.govnih.gov This activation leads to the upregulation of antioxidant genes, thereby bolstering the cell's defense against oxidative stress. researchgate.netnih.govnih.gov The ability of ATTM to mitigate oxidative damage provides a strong rationale for its investigation in neurological pathologies where oxidative stress is a key contributor to disease progression. researchgate.netnih.gov

Investigational Applications in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Amyotrophic Lateral Sclerosis)

The potential therapeutic applications of this compound (ATTM) are being explored in several neurodegenerative diseases, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov The underlying mechanism in these applications often relates to ATTM's ability to chelate copper, a metal implicated in the pathophysiology of these disorders. nih.govfrontiersin.org

In the context of Alzheimer's disease, copper is known to be involved in inflammatory processes and the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov By chelating copper, ATTM may help to reduce these detrimental effects. frontiersin.orgnih.gov Preclinical studies have reported that ATTM can alleviate Alzheimer's disease-related pathologies. researchgate.netnih.gov

With respect to ALS, a fatal neurodegenerative disorder affecting motor neurons, ATTM has shown promise in preclinical models. nih.gov A study on SOD1 transgenic mice, a model for ALS, found that treatment with ATTM significantly delayed disease onset, slowed its progression, and extended survival. nih.gov These positive outcomes were associated with a reduction in spinal copper levels and inhibition of lipid peroxidation. nih.gov The mechanism is thought to involve the removal of copper ions from the mutant SOD1 protein, which is prone to aggregation and toxicity. nih.govnih.gov

Table 1: Investigational Applications of this compound in Neurodegenerative Diseases

Disease Preclinical Model Key Findings Putative Mechanism of Action
Alzheimer's Disease APP/PS1 Transgenic Mice Reduced expression of iNOS and TNF-α. nih.gov Up-regulation of superoxide (B77818) dismutase 1 (SOD1) activity and reduction of bioavailable copper. frontiersin.orgnih.gov
Amyotrophic Lateral Sclerosis (ALS) SOD1 Transgenic Mice Delayed disease onset, slowed progression, and prolonged survival. nih.gov Depression of spinal copper ion level and inhibition of lipid peroxidation. nih.gov

Anti-Fibrotic and Anti-Inflammatory Effects

This compound (ATTM) has demonstrated significant anti-fibrotic and anti-inflammatory properties in various preclinical models. umich.eduresearchgate.netresearchgate.net These effects are largely attributed to its copper-chelating ability, which can modulate the activity of copper-dependent enzymes and signaling pathways involved in fibrosis and inflammation. umich.edu

Amelioration of Fibrotic Processes in Organ Systems (e.g., Pulmonary, Hepatic, Renal Fibrosis)

Research has shown that ATTM can effectively inhibit fibrotic processes in multiple organ systems. In a mouse model of bleomycin-induced pulmonary fibrosis, ATTM therapy was found to completely inhibit the development of fibrosis. umich.edu This was evidenced by reduced hydroxyproline (B1673980) levels in the lungs, a key marker of collagen deposition. umich.edu Similarly, in a large animal model using sheep, ATTM attenuated bleomycin-induced pulmonary fibrosis and downregulated the expression of vascular endothelial growth factor (VEGF). researchgate.net

In the context of liver fibrosis, ATTM has shown protective effects in models of concanavalin (B7782731) A-induced hepatitis and carbon tetrachloride-induced cirrhosis. umich.edu The compound is believed to inhibit the transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF) pathway, which is a central driver of pathological fibrosis in many organs, including the liver and kidneys. umich.edugoogle.com The potential of ATTM to treat renal interstitial fibrosis has also been recognized. google.com

Modulation of Pro-inflammatory Cytokines and Immune Responses

This compound has been shown to be a potent anti-inflammatory agent. physiology.org It effectively inhibits the expression of pro-inflammatory cytokines. umich.eduphysiology.org Studies have demonstrated that ATTM can inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govumich.eduphysiology.org

The anti-inflammatory action of ATTM is linked to its ability to inhibit the activation of key transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial for the expression of inflammatory genes. physiology.orgresearchgate.net By downregulating these pathways, ATTM can suppress the inflammatory cascade. nih.govphysiology.org This has been observed in various tissues, including the aorta, heart, and lungs. physiology.orgresearchgate.net Furthermore, in microglia, the primary immune cells of the central nervous system, ATTM has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the ROS/TRAF6/AKT/NFκB signaling pathway. nih.gov

Other Emerging Therapeutic Research Areas

Renal Protection in Chemotherapy-Induced Nephrotoxicity

This compound (ATTM) is being investigated for its potential to protect the kidneys from the toxic effects of certain chemotherapy drugs, particularly cisplatin. researchgate.netnih.gov Cisplatin is a highly effective anti-cancer agent, but its use is often limited by its nephrotoxicity, which can lead to acute kidney injury (AKI). researchgate.netnih.govfrontiersin.org

Recent studies have shown that ATTM treatment can mitigate cisplatin-induced AKI in both in vivo and in vitro models. researchgate.netnih.govnih.gov The protective mechanism appears to be multifaceted. A key aspect is the ability of ATTM to activate the NRF2 signaling pathway in renal tubular epithelial cells. researchgate.netnih.govnih.gov NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov By activating this pathway, ATTM enhances the kidney's ability to counteract the oxidative stress induced by cisplatin. researchgate.netnih.govnih.gov

Furthermore, ATTM has been observed to prevent cisplatin-induced apoptosis (programmed cell death) and inflammation in the kidneys. nih.gov The knockdown of the NRF2 gene has been shown to compromise the protective effect of ATTM against cisplatin, highlighting the critical role of this pathway. researchgate.netnih.gov Interestingly, ATTM appears to selectively activate the NRF2 pathway in the liver and kidney, suggesting a degree of organ specificity. researchgate.netnih.govnih.gov

Inhibition of Endometriosis Progression

This compound (ATTM) has demonstrated significant potential in preclinical research for inhibiting the progression of endometriosis. Studies utilizing mouse models have elucidated its mechanisms of action, primarily centered around its role as a copper chelator and its subsequent effects on key pathological processes of the disease, such as cell proliferation and angiogenesis.

In experimental models of endometriosis, treatment with ATTM has been shown to reduce the levels of copper and estradiol (B170435) in the peritoneal fluid. plos.orgahajournals.org This reduction is significant as elevated copper levels are associated with the progression of endometriosis. ahajournals.orgnih.gov The administration of ATTM has been observed to lead to a decrease in the weight and volume of endometriotic lesions. plos.orgahajournals.org

Furthermore, research indicates that ATTM exerts antiproliferative and antiangiogenic effects within these lesions. A notable decrease in cell proliferation, as measured by the expression of Proliferating Cell Nuclear Antigen (PCNA), has been documented in ATTM-treated animals. ahajournals.orgljmu.ac.uk The antiangiogenic properties of ATTM are evidenced by a reduction in the number of blood vessels within the lesions. plos.orgahajournals.org This is accompanied by a downregulation of the messenger RNA (mRNA) expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor A (Vegfa), Fibroblast Growth Factor 2 (Fgf2), and Platelet-Derived Growth Factor Subunit B (Pdgfb). plos.orgahajournals.org

Preclinical investigations have also highlighted the impact of ATTM on oxidative stress within the endometriotic environment. The compound has been found to decrease the activity of antioxidant enzymes while increasing lipid peroxidation. ahajournals.orgljmu.ac.uk These findings suggest that ATTM modulates the oxidative imbalance associated with endometriosis. ahajournals.orgnih.gov Its potential as a non-hormonal treatment option is considered an attractive feature for future therapeutic development. ahajournals.orgljmu.ac.uk

One study specifically investigated the effects of ATTM in TNFR1-deficient mice, a model where endometriosis is exacerbated. plos.org Even in this context of worsened pathology, ATTM administration was effective in inhibiting the progression of the disease, restoring copper and estradiol levels, and reducing lesion volume and cell proliferation. plos.org

Table 1: Summary of Preclinical Research Findings on this compound in Endometriosis Models

Model System Key Findings Reference(s)
C57BL/6 Mice with Induced Endometriosis Decreased peritoneal fluid copper and estradiol levels. Reduced lesion weight and volume. Decreased cell proliferation (PCNA-positive cells). Antiangiogenic effects: reduced blood vessel number and mRNA expression of Fgf2 and Pdgfb. Modulated oxidative stress. ahajournals.orgljmu.ac.uk
TNFR1-deficient C57BL/6 Mice with Induced Endometriosis Restored elevated copper and estradiol levels. Reduced lesion volume and weight. Decreased cell proliferation rate. Reduced blood vessel number and mRNA expression of Vegfa, Fgf2, and Pdgfb. plos.org

Role in Cardiovascular Health and Endothelial Dysfunction Research

This compound (ATTM) is the subject of growing research in the field of cardiovascular health, primarily due to its identification as a controlled and slow-releasing donor of hydrogen sulfide (H₂S). plos.orgnih.govucl.ac.uk H₂S is a gaseous signaling molecule recognized as a critical regulator of cardiovascular homeostasis, with beneficial effects including vasodilation, and anti-inflammatory and antioxidant actions. ahajournals.orgahajournals.org ATTM's ability to release sulfide in a time-, pH-, and temperature-dependent manner distinguishes it from other sulfide donors and presents a favorable profile for therapeutic applications. ljmu.ac.uk

Preclinical studies have demonstrated the cardioprotective effects of ATTM in models of ischemia/reperfusion (I/R) injury. ahajournals.orgljmu.ac.uk When administered intravenously at the time of reperfusion in rat models of myocardial and cerebral ischemia, ATTM significantly reduced the infarct size. ljmu.ac.uknih.gov This protective effect is attributed to its ability to decrease oxygen metabolism and inhibit the mitochondrial production of excess reactive oxygen species (ROS), which is a primary cause of reperfusion injury. plos.orgljmu.ac.uk Mechanistic studies have pointed to a mitochondrial site of action for ATTM. ljmu.ac.uk

In the context of endothelial dysfunction, a key factor in the development of many cardiovascular diseases, ATTM has shown promise in mitigating vascular injury. nih.gov Research on human umbilical vein endothelial cells (HUVECs) has revealed that ATTM can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidative signaling pathway. nih.gov This pathway is crucial for maintaining cellular redox homeostasis and protecting against vascular disease. nih.gov ATTM was found to increase the levels of NRF2 and its downstream antioxidant proteins. nih.gov This action helps to alleviate oxidative stress-induced cellular damage in vascular endothelial cells. nih.gov The compound's anti-inflammatory properties also contribute to its potential to prevent the development of cardiovascular conditions like atherosclerosis. nih.gov

Furthermore, the dual action of ATTM as both a copper chelator and an H₂S donor may offer unique therapeutic advantages. For instance, in the context of cancer therapies that can induce cardiotoxicity, such as doxorubicin, ATTM could potentially provide both anticancer and cardioprotective effects. ahajournals.orgahajournals.org

Table 2: Summary of Preclinical Research Findings on this compound in Cardiovascular Models

Model System Key Findings Reference(s)
Rat Models of Myocardial and Cerebral Ischemia/Reperfusion Reduced infarct size. Decreased oxygen metabolism. Conferred cardioprotection and neuroprotection. ljmu.ac.uknih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Activated NRF2 antioxidative signaling. Increased NRF2 protein levels and downstream antioxidant molecules. Alleviated oxidative stress-induced cellular damage. nih.gov
General Preclinical Cardiovascular Research Identified as a controlled, slow-release hydrogen sulfide (H₂S) donor. Attenuated ischemia/reperfusion injury. plos.orgahajournals.orgnih.gov

Pharmacological and Toxicological Research Perspectives on Ammonium Tetrathiomolybdate

Pharmacokinetic Profiles and Biotransformation Studies in Research Models

The pharmacokinetic profile of ammonium (B1175870) tetrathiomolybdate (B108656) (TTM) has been investigated in various research models, revealing key aspects of its absorption, distribution, metabolism, and excretion (ADME). Studies in rats have demonstrated that orally administered TTM potently inhibits the absorption of copper nih.gov. The interaction is reciprocal, as dietary copper levels also influence the absorption of TTM; increased copper concentrations in the gastrointestinal tract inhibit the absorption of molybdenum from TTM nih.gov.

Once absorbed, the molybdenum component of TTM is widely distributed throughout the body. Research in sheep has shown that molybdenum from TTM accumulates and is retained in numerous organs, including the liver, kidney, and, notably, the brain and pituitary gland cambridge.org. After administration, TTM can mobilize tissue copper, leading to a transient increase in serum copper concentrations as copper is complexed and redistributed nih.govavma.org. This mobilized copper is bound in a tripartite complex with TTM and albumin, rendering it biologically unavailable for cellular uptake aacrjournals.org.

Excretion of the compound has been studied in several models. In sheep that received intravenous TTM, a significant increase in the fecal excretion of molybdenum was observed 24 to 48 hours after administration nih.govresearchgate.net. Similarly, studies in rats have identified renal excretion as a pathway, with a small percentage of the administered dose being excreted in the urine nih.gov. The biotransformation of TTM involves its role as a sulfide (B99878) donor, which is dependent on factors such as pH, temperature, and the presence of thiols nih.gov.

The route of administration significantly impacts the bioavailability and pharmacokinetic profile of ammonium tetrathiomolybdate. Comparative studies in canine models have provided detailed insights into the differences between intravenous (IV) and oral delivery.

Following intravenous administration in dogs, TTM is fully bioavailable and exhibits a distinct pharmacokinetic profile characterized by a higher maximum serum concentration (Cmax) and area under the curve (AUC) compared to oral administration nih.govavma.org. A study in healthy Beagles and Beagle crossbreeds established key IV pharmacokinetic parameters, including an elimination half-life of approximately 27.7 hours nih.govavma.org. In sheep, intravenous administration also resulted in a well-defined pharmacokinetic profile, with an elimination half-life of 396.8 minutes (6.6 hours) nih.gov.

Oral administration results in considerably lower and more variable absorption. The same canine study reported a mean oral bioavailability of just 21 ± 22% nih.govavma.org. The time to reach maximum concentration (Tmax) was approximately 3.0 hours, and the peak concentration was substantially lower than that achieved with IV delivery nih.gov. This variability and low bioavailability suggest that formulation considerations are critical for consistent oral delivery.

ParameterIntravenous (IV) - DogsOral - DogsIntravenous (IV) - Sheep
Cmax (Maximum Concentration)4.9 ± 0.6 μg/mL0.2 ± 0.4 μg/mLData not specified
Tmax (Time to Max Concentration)Not Applicable3.0 ± 3.5 hoursNot Applicable
AUC (Area Under the Curve)30.7 ± 5.4 μg/mL•h6.5 ± 8.0 μg/mL•hData not specified
T½ (Elimination Half-Life)27.7 ± 6.8 hours26.8 ± 8.0 hours~6.6 hours (396.8 min)
Bioavailability100% (by definition)21 ± 22%100% (by definition)

Data derived from studies in healthy dogs nih.govavma.org and sheep nih.gov.

Preclinical Toxicology and Safety Assessments

Chronic toxicity studies of this compound have been conducted to understand its long-term safety profile. The primary toxicological findings are closely linked to its potent copper-chelating activity. In a study involving dogs with metastatic neoplasia, daily administration of TTM led to the development of anemia in some animals after a period of at least five weeks, demonstrating that hematological effects are a key aspect of chronic toxicity avma.org. Another study of dogs with copper-associated hepatopathy treated for up to 12 weeks noted variable changes in hematologic and biochemical results, with one dog developing presumed immune-mediated anemia and thrombocytopenia nih.gov. These findings indicate that long-term administration requires monitoring for effects related to systemic copper depletion.

The organ-specific toxicities of this compound are predominantly hematological, stemming from its mechanism of inducing copper deficiency.

Hematological Toxicity : The most consistently reported toxic effect across multiple species is on the hematopoietic system. This includes anemia, leukopenia (specifically granulocytopenia), and thrombocytopenia avma.orgnih.gov. In a study on pregnant rabbits, high doses of TTM resulted in significantly decreased erythrocyte counts, hemoglobin concentrations, and hematocrit epa.gov. In clinical trials with human subjects, granulocytopenia was a dose-limiting toxicity, although it was typically reversible upon cessation of the drug aacrjournals.org.

Hepatic and Renal Toxicity : While TTM administration leads to a significant accumulation of molybdenum in the liver and kidneys, overt cellular toxicity in these organs is not a consistently prominent finding in preclinical studies cambridge.orgnih.gov. In dogs treated for copper-associated liver disease, hepatic molybdenum concentrations increased more than 50-fold, yet changes in histological scores for liver damage were variable and not significantly different from baseline nih.gov.

Organ SystemToxicological FindingResearch Model
HematologicalAnemia, Granulocytopenia (Leukopenia)Canine avma.orgaacrjournals.org
HematologicalDecreased Erythrocytes, Hemoglobin, HematocritRabbit epa.gov
HematologicalAnemia, Thrombocytopenia (presumed immune-mediated in one case)Canine nih.gov
HepaticMolybdenum AccumulationCanine nih.gov, Sheep cambridge.org
RenalMolybdenum AccumulationSheep cambridge.org

The toxicological effects of this compound are mechanistically linked to its primary pharmacological action: the chelation and systemic depletion of copper. Consequently, these effects can be mitigated or reversed through copper supplementation. Research in rat models has shown that clinical and biochemical effects induced by oral TTM can be completely abolished by increasing the concentration of dietary copper nih.gov. This demonstrates a direct competitive interaction in the gastrointestinal tract.

Furthermore, parenteral administration of copper has been shown to ameliorate the systemic clinical effects of TTM, confirming that toxicity is a direct result of systemic copper deficiency rather than an off-target effect of the drug itself nih.gov. A developmental toxicity study in rabbits also evaluated the protective effect of copper supplementation, finding that it could mitigate some hematological and biochemical changes induced by high-dose TTM epa.gov. This reversibility underscores that the toxicity of TTM is an extension of its potent copper-lowering pharmacology.

Genotoxicity and Developmental Toxicity Research

Research into the broader toxicological profile of this compound has included assessments of its impact on reproduction and development in animal models. These studies, often part of the Developmental and Reproductive Toxicology (DART) program, are crucial for identifying any adverse effects on fertility and embryonic development researchgate.netnih.gov.

A study in pregnant guinea pigs receiving thiomolybdate in their drinking water reported an increase in fetal death at high doses, suggesting a potential for developmental toxicity nih.gov. The effects observed in the fetuses were considered to be a consequence of copper deficiency induced by the compound rather than direct molybdenum toxicity nih.gov. Another study in sheep treated with this compound during sensitive periods of the reproductive cycle showed no adverse effects on the number, birth weight, or survival of lambs nih.gov.

In a study focused on fertility and early embryonic development in rats, this compound did not affect the estrous cycle or other reproductive indices in females. However, in male rats, high doses led to reduced epididymal weights, sperm counts, and motility, along with morphological abnormalities and histopathological changes in the testis and epididymis researchgate.net. These effects on male fertility were preventable with dietary copper supplementation, again pointing towards a mechanism linked to copper chelation researchgate.net.

An oral developmental toxicity study of this compound in rabbits was conducted to evaluate its embryo/fetal toxicity and teratogenicity. The study also investigated the potential protective effect of copper supplementation epa.gov. This research is critical in understanding the potential risks during pregnancy.

Table 1: Summary of Findings from Developmental and Reproductive Toxicity Studies on Tetrathiomolybdates

Animal Model Compound Key Findings Putative Mechanism Reference
Guinea PigsThiomolybdateFetal death at high doses.Copper deficiency nih.gov
SheepThis compoundNo adverse effects on lamb number, birth weight, or survival.Not specified nih.gov
Rats (Male)This compoundReduced epididymal weight, sperm count, and motility; morphological abnormalities.Copper deficiency researchgate.net
RabbitsThis compoundEmbryo/fetal toxicity and teratogenicity evaluated.Copper deficiency epa.gov

Identification and Validation of Biomarkers for this compound Action

The identification and validation of reliable biomarkers are essential for monitoring the therapeutic effects and potential toxicity of this compound. These biomarkers can provide valuable insights into the compound's mechanism of action and help in managing its clinical application.

Plasma ceruloplasmin has been widely established and utilized as a reliable surrogate marker for the body's copper status during treatment with this compound. Ceruloplasmin is a ferroxidase enzyme that contains copper, and its synthesis and secretion by the liver are dependent on the availability of this metal nih.gov.

When this compound is administered, it forms a tripartite complex with copper and albumin in the bloodstream, rendering the copper unavailable for cellular uptake and incorporation into proteins like ceruloplasmin. This leads to a dose-dependent decrease in plasma ceruloplasmin levels. Monitoring ceruloplasmin levels, therefore, provides an indirect but accurate measure of the copper-lowering efficacy of the treatment.

In clinical studies for various applications, including Wilson's disease and cancer, the dose of this compound is often adjusted to maintain ceruloplasmin levels within a target range to achieve the desired therapeutic effect while avoiding excessive copper depletion aacrjournals.orgresearchgate.net. Research has shown that treatment with tetrathiomolybdate can significantly reduce serum ceruloplasmin activity, confirming its utility as a marker of bioavailable copper researchgate.netnih.govdntb.gov.ua.

Beyond ceruloplasmin, researchers have explored a range of other biochemical indicators to monitor the efficacy and potential toxicity of this compound treatment. These markers span various physiological systems and can provide a more comprehensive picture of the drug's effects.

Hematological Parameters: One of the most frequently monitored potential toxicities is anemia. A decline in hematocrit to below 80% of the baseline has been used as a criterion for dose adjustment in clinical trials aacrjournals.org. In a study of 33 neurologically affected patients with Wilson disease, one patient developed reversible anemia, which was considered a toxic side effect nih.gov. In a study on dogs with copper-associated hepatopathy, one animal developed presumed immune-mediated anemia and thrombocytopenia, although a direct causal link to the treatment was unclear nih.gov. Therefore, regular monitoring of complete blood counts is a crucial safety measure.

Liver and Kidney Function: Given that the liver is a primary site of copper metabolism and the kidneys are involved in excretion, monitoring liver and kidney function is important. Standard clinical chemistry profiles, including liver transaminases (AST, ALT) and markers of renal function such as blood urea (B33335) nitrogen (BUN) and creatinine, are routinely checked in clinical studies aacrjournals.org. In a study of dogs, changes in hematological and biochemical test results, including those related to liver function, were variable and not significantly different from baseline nih.gov.

Inflammatory Markers: this compound has demonstrated anti-inflammatory properties, which are thought to be linked to its copper-chelating action. Copper is a known mediator of inflammation. Studies have shown that treatment with tetrathiomolybdate can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) frontiersin.orgnih.gov. It has also been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response nih.govfrontiersin.org. Therefore, monitoring these inflammatory markers can be an indicator of the drug's therapeutic efficacy in inflammatory conditions.

Markers of Angiogenesis and Fibrosis: In the context of cancer and fibrotic diseases, other specific biomarkers are being investigated. For instance, in a study on breast cancer, serum markers of collagen processing (LOXL2, PRO-C3, C6M, and C1M) were explored to understand the effect of tetrathiomolybdate on the tumor microenvironment.

Table 2: Other Potential Biochemical Indicators for Monitoring this compound Treatment

Category Biomarker Indication Reference
Hematological Hematocrit, HemoglobinPotential for anemia (toxicity) aacrjournals.orgnih.govnih.gov
Hepatic Function AST, ALTLiver function (toxicity) aacrjournals.orgnih.gov
Renal Function BUN, CreatinineKidney function (toxicity) aacrjournals.org
Inflammatory TNF-α, IL-1β, IL-6, NF-κBAnti-inflammatory efficacy nih.govfrontiersin.orgnih.gov
Angiogenesis/Fibrosis LOXL2, PRO-C3, C6M, C1MEfficacy in cancer/fibrosisNot directly cited

Synthesis and Advanced Analytical Methodologies for Ammonium Tetrathiomolybdate

Academic Synthesis Routes and Reaction Considerations for Ammonium (B1175870) Tetrathiomolybdate (B108656)

Ammonium tetrathiomolybdate, (NH₄)₂MoS₄, is a key inorganic compound utilized as a building block in bioinorganic chemistry and as a precursor for various catalysts nbinno.comscbt.com. Its synthesis in an academic research setting involves the reaction of a molybdenum source with a sulfiding agent, typically in an aqueous ammoniacal solution.

Preparative Methods and Purification Techniques

The classical and most frequently utilized method for synthesizing this compound involves the reaction of an ammonium molybdate (B1676688) solution with a sulfur source researchgate.net. The common starting material is ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O, although ammonium dimolybdate or molybdenum trioxide can also be used scientific.netgoogle.com. The sulfur source is typically hydrogen sulfide (B99878) (H₂S) gas or an aqueous solution of ammonium sulfide, (NH₄)₂S researchgate.netscientific.netwikipedia.orgyoutube.com.

The general reaction involves dissolving the molybdenum precursor in aqueous ammonia (B1221849) to form the molybdate anion, [MoO₄]²⁻, which is then treated exhaustively with the sulfiding agent wikipedia.orgresearchgate.net. The progressive substitution of oxygen atoms by sulfur atoms in the molybdate anion can be visually monitored by a series of color changes, culminating in the characteristic blood-red color of the tetrathiomolybdate anion, [MoS₄]²⁻ .

(NH₄)₂MoO₄ + 4 H₂S → (NH₄)₂MoS₄ + 4 H₂O wikipedia.org

Innovations in synthesis aim to avoid the use of highly toxic H₂S gas by employing ammonium sulfide directly scientific.net. Some methods also utilize ultrasonic assistance to facilitate the reaction under milder conditions, yielding high-purity crystalline products at lower temperatures and shorter reaction times scientific.net. A patented method describes a process where ammonia gas generated during the reaction is removed by vacuum or by bubbling an inert gas through the solution, which drives the reaction equilibrium towards the formation of the product, achieving yields of over 98% google.com.

Purification of the synthesized this compound is crucial for subsequent applications. The primary method of purification is crystallization. After the reaction is complete, the solution is often cooled, sometimes in an ice bath, to induce the precipitation of the dark red, needle-like crystals google.comyoutube.com. The resulting crystalline solid is then typically isolated by filtration. To remove any unreacted starting materials or soluble impurities, the crystals are washed sequentially with water and then a solvent in which the product is sparingly soluble, such as ethanol, before being dried google.comresearchgate.net.

Table 1: Summary of Selected Synthesis Methods for this compound
Molybdenum SourceSulfur SourceReaction ConditionsYieldReference
Ammonium paramolybdateHydrogen Sulfide (gas)60-70°C in a water bath for 16 hours.80% google.com
Ammonium heptamolybdateAmmonium Sulfide (solution)Reaction in distilled water with ammonia solution.Not specified researchgate.net
Monocrystal Ammonium DimolybdateAmmonium Sulfide (solution)Ultrasonic assistance at 60°C for 1 hour.High purity product obtained scientific.net
Molybdenum CompoundAmmonium Sulfide (solution)Vacuum or inert gas blowing to remove evolved NH₃.>98% google.com

Investigation of Solution Stability and Controlled Decomposition for Sulfide Release

The stability of this compound in solution is a critical factor, particularly concerning its biological applications and its use as a precursor. The compound is known to decompose in aqueous solutions, and this decomposition is pH-dependent researchgate.netnih.govresearchgate.net. While it is considered slightly soluble in water, its stability is limited, and it can precipitate as molybdenum trisulfide (MoS₃) if stored or exposed to light, especially in acidic media researchgate.netnbinno.com.

Research has demonstrated that this compound functions as a slow-release donor of hydrogen sulfide (H₂S) in aqueous solutions nih.govresearchgate.netnih.gov. This controlled decomposition is a key aspect of its chemical and biological activity. The release of H₂S is indicative of hydrolysis and is significantly influenced by the pH of the medium. Studies have shown that H₂S generation is more pronounced in acidic conditions (e.g., pH 5) compared to neutral or alkaline environments nih.govresearchgate.net. Despite this pH sensitivity, the release of H₂S is a slow and sustained process, allowing for stable concentrations to be maintained over extended periods, up to 15 hours in some experiments nih.gov. This property has led to its investigation as a stable H₂S donor for therapeutic research nih.gov.

The thermal decomposition of this compound has also been studied. When heated, it decomposes to form molybdenum trisulfide (MoS₃), ammonia (NH₃), and hydrogen sulfide (H₂S), with the process beginning around 155°C wikipedia.org. Further heating at higher temperatures (300°C to over 800°C) leads to the decomposition of MoS₃ into the more stable molybdenum disulfide (MoS₂) wikipedia.org.

Analytical Techniques for Detection and Quantification in Research Matrices

A range of advanced analytical methodologies are employed for the characterization, detection, and quantification of this compound and its related species in various research matrices, from simple solutions to complex biological samples.

Spectroscopic Characterization and Detection Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a primary tool for the characterization of thiomolybdates. The progressive substitution of oxygen by sulfur in the molybdate anion results in distinct absorption spectra for each thiomolybdate species (mono-, di-, tri-, and tetrathiomolybdate) researchgate.net. The formation of tetrathiomolybdate is characterized by its blood-red color, which corresponds to specific absorption maxima in the visible range . However, extensive overlap in the spectra of the different thiomolybdate species can complicate analysis. To overcome this, multivariate curve fitting techniques have been applied to UV-Vis spectral data to accurately quantify the composition of thiomolybdate mixtures and determine the molar absorptivities of each pure species researchgate.net.

Fluorescence spectroscopy has been used as an indirect method to study one of the key properties of this compound: its decomposition and release of H₂S. The generation of H₂S from aqueous solutions of tetrathiomolybdate has been confirmed using H₂S-specific fluorescent probes nih.govnih.gov. In these experiments, H₂S released from the tetrathiomolybdate solution is trapped and reacts with the probe, leading to a significant increase in fluorescence intensity, which can be quantified to measure the rate and amount of H₂S release nih.gov.

Table 2: Spectroscopic Methods for this compound Analysis
TechniqueApplicationKey FindingsReference
UV-Visible SpectroscopyCharacterization and quantification of thiomolybdate species.Each thiomolybdate has a characteristic spectrum, but overlap requires advanced data analysis like multivariate curve fitting for accurate speciation. researchgate.net
Fluorescence SpectroscopyDetection and quantification of H₂S released from tetrathiomolybdate.Confirms that tetrathiomolybdate is a slow H₂S donor in aqueous solutions, with release being pH-dependent. nih.govnih.gov
FTIR and Raman SpectroscopyCharacterization of the purity and crystal form of synthesized product.Provides information on the molecular vibrations, confirming the presence of the [MoS₄]²⁻ anion and the overall structure. scientific.net

Chromatographic Separation and Detection Methodologies for Related Compounds

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of individual thiomolybdate species from a mixture. Given the anionic nature of these compounds, ion-pairing chromatography (IPC) is often employed acs.orgethz.chresearchgate.net. This method allows for the successful separation of molybdate and the various thiomolybdate anions (e.g., MoO₃S²⁻, MoO₂S₂²⁻, MoOS₃²⁻, and MoS₄²⁻) acs.orgresearchgate.net.

The separation is typically achieved on a reverse-phase column, and the eluent contains an ion-pairing agent. The separated species are then detected as they exit the column, commonly using a UV detector which leverages the distinct UV-Vis absorption characteristics of each thiomolybdate acs.orgethz.chnih.gov. This HPLC-UV approach provides online information for peak identification based on known retention times acs.orgethz.ch. For obtaining unbiased isotope ratios in specialized research, it is crucial that the complete chromatographic peaks are collected to avoid fractionation that can occur within the peak itself ethz.chnih.gov.

Advanced Quantification of Molybdenum and Copper in Complex Biological Samples

In the context of biological research, particularly for pharmacokinetic studies and understanding its role as a copper chelator, it is vital to accurately quantify molybdenum and copper concentrations in complex biological matrices like serum or plasma nih.govresearchgate.net. The primary analytical technique for this purpose is inductively coupled plasma mass spectrometry (ICP-MS) nih.govnih.gov. ICP-MS offers high sensitivity and specificity, allowing for the precise measurement of trace and ultra-trace element concentrations.

Studies evaluating the pharmacokinetics of this compound have used ICP-MS to measure serum molybdenum and copper concentrations at various time points after administration nih.gov. These measurements reveal how the compound is absorbed, distributed, and eliminated, and also how it impacts the levels of copper in the body. For instance, after administration of tetrathiomolybdate, an increase in serum copper concentration is often observed, which suggests that the compound mobilizes copper from tissues into the bloodstream nih.gov. Atomic absorption spectroscopy has also been used for the analysis of these elements in biological samples researchgate.net.

Table 3: Pharmacokinetic Parameters of Tetrathiomolybdate (TTM) in Dogs Following a Single 1 mg/kg Dose
ParameterIntravenous (IV) Administration (Mean ± SD)Oral Administration (Mean ± SD)
Maximum Concentration (Cₘₐₓ)4.9 ± 0.6 µg/mL0.2 ± 0.4 µg/mL
Time to Cₘₐₓ (Tₘₐₓ)N/A3.0 ± 3.5 hours
Area Under the Curve (AUC)30.7 ± 5.4 µg/mL•h6.5 ± 8.0 µg/mL•h
Elimination Half-life (t₁/₂)27.7 ± 6.8 hours26.8 ± 8.0 hours
Oral Bioavailability21 ± 22%
Data sourced from a pharmacokinetic study in dogs where serum molybdenum concentrations were measured by ICP-MS nih.gov.

Specialized Assays for Metallothionein-Bound Copper Utilizing Thiomolybdate Reagents

This compound-based assays offer a distinct approach to quantifying metallothionein-bound copper. The fundamental principle of these methods involves the displacement of copper from metallothionein (B12644479) by tetrathiomolybdate, forming a stable copper-tetrathiomolybdate complex. This complex can then be separated and the copper content determined, or alternatively, the copper-depleted metallothionein (apothionein) can be quantified.

One of the primary advantages of utilizing tetrathiomolybdate is its specificity for copper, allowing for the targeted analysis of Cu-MT even in complex biological matrices. Research has demonstrated that the initial step in the removal of copper from Cu-MT by tetrathiomolybdate involves the formation of a transient complex between the metallothionein and the reagent. nih.govnih.gov This is followed by the abstraction of copper to form a stable Cu/tetrathiomolybdate complex, which can then be quantified. nih.gov

A comparative study of different methods for the quantification of Cu-containing metallothionein revealed that the thiomolybdate assay is a reliable method. nih.gov However, the accuracy of the thiomolybdate assay can be influenced by the concentration of Cu-MT and the presence of other cellular components, such as those found in hepatic cytosol. nih.gov This can lead to either an overestimation or underestimation of the actual Cu-MT concentration. nih.gov

For instance, in a comparative analysis with silver (Ag) saturation assays and enzyme-linked immunosorbent assays (ELISA), the thiomolybdate assay demonstrated variable recovery of a standard Cu-MT preparation, particularly in the presence of rat liver cytosol. nih.gov While ELISA was found to be the most sensitive method by three orders of magnitude, the thiomolybdate assay provides a valuable alternative, especially when antibody-based methods are not feasible. nih.gov

The interaction between tetrathiomolybdate and copper ions, as well as with metallothionein, has been investigated using spectrophotometric methods. The formation of copper-tetrathiomolybdate complexes is associated with characteristic changes in the UV-visible spectrum, which can be utilized for analytical purposes. collectionscanada.gc.canih.govresearchgate.net The stoichiometry of the copper-tetrathiomolybdate complexes formed can be determined by monitoring these spectral changes. collectionscanada.gc.ca

Table 1: Comparison of Assay Methods for Cu-Metallothionein Quantification

Assay MethodPrincipleAdvantagesDisadvantages
Thiomolybdate Assay Displacement of Cu from MT by tetrathiomolybdate and subsequent quantification.Specific for copper; does not require antibodies.Potential for over- or underestimation depending on sample matrix and Cu-MT concentration. nih.gov
Ag Saturation Assay Saturation of apometallothionein with radioactive silver (¹⁰⁹Ag) after removal of native metals.Well-established method.Requires handling of radioactive isotopes.
ELISA Immunodetection using specific antibodies against metallothionein.High sensitivity and specificity. nih.govDependent on antibody availability and specificity; may not distinguish between metal-bound and apo-forms.

Table 2: Research Findings on Thiomolybdate-Based Assays

Research FocusKey FindingsReference
Mechanism of Cu Removal Tetrathiomolybdate forms a transient complex with Cu-MT before abstracting copper to form a stable Cu/tetrathiomolybdate complex. nih.govnih.gov
Assay Comparison The thiomolybdate assay is a reliable method for Cu-MT quantification, but its accuracy can be affected by the sample matrix. nih.gov
Spectrophotometric Analysis The formation of copper-tetrathiomolybdate complexes can be monitored by changes in the UV-visible spectrum. collectionscanada.gc.canih.govresearchgate.net

Q & A

Q. What are the critical chemical properties of ATTM that influence its handling and experimental use?

ATTM ([NH₄]₂MoS₄) is a copper-chelating agent with a molecular weight of 260.27 g/mol and limited aqueous solubility (<0.1 mg/mL in H₂O), requiring DMSO (5 mg/mL) for dissolution . Key handling considerations include:

  • Storage : 4°C in light-protected, sealed containers to prevent degradation .
  • Safety : Classified as a Category 2 carcinogen (H351); use personal protective equipment (PPE) and avoid inhalation or skin contact .

Q. Table 1: Physicochemical Properties of ATTM

PropertyValueReference
Molecular FormulaH₈MoN₂S₄
Solubility (DMSO)5 mg/mL
CAS Registry Number15060-55-6

Q. How is ATTM synthesized and characterized for experimental use?

ATTM is typically synthesized via reaction of ammonium paramolybdate [(NH₄)₆Mo₇O₂₄·4H₂O] with ammonium sulfide [(NH₄)₂S], yielding a precursor for molybdenum sulfides . Characterization methods include:

  • XAFS/XRD : To monitor thermal decomposition products (e.g., amorphous MoS₃ or crystalline MoS₂) .
  • Spectrophotometry : For quantifying sulfide release in biological assays .

Q. What experimental design considerations apply to ATTM in copper-depletion studies?

  • Dosage : In murine models, oral doses of 0.7–2.1 mg/kg/day are used to reduce serum copper without inducing anemia .
  • Monitoring : Track copper, zinc, and ceruloplasmin levels via ICP-MS or colorimetric assays .
  • Controls : Include zinc salts (e.g., zinc acetate) to differentiate copper-specific effects .

Advanced Research Questions

Q. What mechanisms underlie ATTM's efficacy in oncology research, particularly for triple-negative breast cancer (TNBC)?

ATTM depletes bioavailable copper, suppressing pro-angiogenic factors (VEGF, IL-6/8) and disrupting copper-dependent enzymes (e.g., LOX, SOD1) critical for tumor growth . Methodological insights:

  • Combination Therapy : Synergizes with carboplatin by enhancing DNA damage; use staggered dosing (ATTM first) to avoid chelation of platinum .
  • Biomarkers : Measure serum copper levels (<20 µg/dL) and tumor hypoxia markers (e.g., HIF-1α) to validate efficacy .

Q. How does ATTM exert neuroprotective effects in preclinical models of ALS or ischemia/reperfusion injury?

  • Copper Chelation : Reduces Cu²⁺-mediated oxidative stress in SOD1 transgenic mice, delaying disease onset by 20% .
  • Sulfide Donation : Releases H₂S, modulating mitochondrial function and reducing lipid peroxidation in ischemia models .
  • Experimental Models : Administer 3 mg/kg intraperitoneally post-injury; assess neuronal survival via TUNEL staining and glutathione levels .

Q. How should researchers address contradictions in ATTM's reported efficacy across disease models?

Discrepancies in outcomes (e.g., variable tumor suppression in TNBC vs. limited efficacy in endometriosis) may arise from:

  • Copper Baseline Variability : Pre-screen models for baseline copper status .
  • Tissue-Specific Uptake : Use isotopic tracing (⁶⁴Cu) to quantify ATTM biodistribution .
  • Dose Optimization : Conduct pharmacokinetic studies to adjust for tissue-specific thresholds .

Q. What methodologies optimize ATTM's use in combination therapies?

  • Sequential Dosing : Administer ATTM 24–48 hours before chemotherapy to pre-condition the tumor microenvironment .
  • Synergy Screening : Use high-throughput assays (e.g., Combenefit software) to identify additive vs. antagonistic interactions .

Q. How does thermal decomposition of ATTM impact its application in material science?

Heating ATTM to 120°C produces amorphous MoS₃, while temperatures >400°C yield MoS₂. Key applications:

  • Catalysis : MoS₂ nanoparticles for hydrogen evolution reaction (HER); characterize via TEM and Raman spectroscopy .
  • Photocatalysis : Composite synthesis (e.g., MoS₂/ZnIn₂S₄) for organic transformations; optimize using UV-vis diffuse reflectance .

Q. What preclinical models validate ATTM's efficacy in ischemia/reperfusion injury?

  • Rodent Models : Induce renal or cerebral ischemia; administer 0.5 mg/kg ATTM intravenously post-reperfusion. Assess outcomes via serum creatinine (kidney) or infarct volume (brain) .
  • Biomarkers : Quantify H₂S release fluorometrically (e.g., using SF7-AM probes) .

Q. What safety protocols are critical for ATTM use in laboratory settings?

  • Exposure Mitigation : Use fume hoods for weighing; store separately from acids to prevent H₂S release .
  • Waste Disposal : Treat ATTM waste with 10% NaOH to neutralize sulfides before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.